N-methylprop-2-ynamide
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Overview
Description
N-methylprop-2-ynamide, also known as N-Methylpropionamide or N-Methylpropionic acid amide, is an organic compound with the molecular formula C₄H₉NO. It is a derivative of propionamide where a methyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical processes and research fields.
Mechanism of Action
Mode of Action
N-Methylprop-2-ynamide, also known as ynamide, is a unique alkyne with a carbon–carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group . Accordingly, ynamides are endowed with both nucleophilic and electrophilic properties .
Biochemical Pathways
Ynamides have been an active research field, especially in the catalytic intermolecular annulations, featuring divergent assembly of structurally important amino-heterocycles in a regioselective manner . The intermolecular annulations of ynamide analogs including ynol ethers and thioalkynes are also discussed, which can provide insights into the reactivity difference caused by the heteroatoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylprop-2-ynamide can be synthesized through the reaction of propionyl chloride with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions. The general reaction is as follows: [ \text{CH}_3\text{CH}_2\text{COCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CONHCH}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-methylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-Methylpropionic acid.
Reduction: It can be reduced to form N-Methylpropylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used.
Major Products:
Oxidation: N-Methylpropionic acid.
Reduction: N-Methylpropylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methylprop-2-ynamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
- N-Methylformamide
- N-Methylacetamide
- N-Methylbutyramide
Comparison: N-methylprop-2-ynamide is unique due to its specific structure and properties. Compared to N-Methylformamide and N-Methylacetamide, it has a longer carbon chain, which can influence its reactivity and solubility. N-Methylbutyramide, on the other hand, has a similar structure but with an additional carbon atom, which can affect its boiling point and other physical properties.
Properties
IUPAC Name |
N-methylprop-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-3-4(6)5-2/h1H,2H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVNBTCOCIGBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2682-32-8 |
Source
|
Record name | N-methylprop-2-ynamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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